Abikoviromycin
Overview
Description
Abikoviromycin is an antiviral antibiotic piperidine alkaloid with the molecular formula C10H11NO . It is produced by the bacteria Streptomyces abikoensis and Streptomyces rubescens .
Synthesis Analysis
The synthesis of Abikoviromycin involves a highly concise asymmetric process . The route first constructs another member of the streptazones, streptazone B1, using a rhodium-catalyzed distal selective allene-ynamide Pauson-Khand reaction as the key transformation . A regio- and enantioselective epoxidation under chiral phase-transfer catalytic conditions is then achieved to directly make streptazone A in 8 steps overall . A chemoselective, iridium-catalyzed reduction of the enaminone-system is employed to make Abikoviromycin in one additional step .Molecular Structure Analysis
The molecular structure of Abikoviromycin is characterized by a β-lactam ring found within the central structure of the molecule . It has a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Abikoviromycin include a rhodium-catalyzed distal selective allene-ynamide Pauson-Khand reaction, a regio- and enantioselective epoxidation under chiral phase-transfer catalytic conditions, and a chemoselective, iridium-catalyzed reduction of the enaminone-system .Physical And Chemical Properties Analysis
Abikoviromycin has a molecular formula of C10H11NO and an average mass of 161.200 Da . It has a double-bond stereo and two defined stereocentres .Scientific Research Applications
Chemical Structure and Stereochemistry
Abikoviromycin, identified as a compound with interesting chemical properties, has been the subject of research exploring its structure and stereochemistry. A study by Gurevich et al. (2004) investigated its reduction by complex metal hydrides and hydrogenation in the presence of various catalysts, determining that abikoviromycin is 5-ethylidene-4,4a-epoxy-2,3,4,4a-tetrahydro-5H-1-pyrindine with a specific configuration. This information is vital for understanding its potential applications in scientific research.
properties
IUPAC Name |
(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFHAWSULOGRI-LPPIIHRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043393 | |
Record name | Abikoviromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abikoviromycin | |
CAS RN |
31774-33-1 | |
Record name | Abikoviromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abikoviromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABIKOVIROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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